5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE
Description
5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE is a pyrazole derivative characterized by a formyl group (-CHO) at position 5, a methyl group (-CH₃) at position 1, and a nitrile (-CN) at position 2. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The formyl group introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
5-formyl-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-6(4-10)5(2-7)3-8-9/h3-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZNOQCWWTFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1525732-78-8 | |
| Record name | 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with formylating agents under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrazole moiety showed potent inhibition against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The mechanism of action is believed to involve the interference with cell proliferation pathways.
Synthesis of Bioactive Compounds
this compound serves as a versatile building block in the synthesis of bioactive compounds. It can be utilized to create derivatives that act as inhibitors for various biological targets, including enzymes involved in cancer progression and inflammatory processes . The compound's structural features allow for modifications that enhance biological activity.
Agricultural Science
Pesticidal Properties
Recent studies have explored the use of pyrazole derivatives as potential pesticides. The incorporation of this compound into formulations has shown effectiveness against certain pests, suggesting its utility in crop protection . The compound's ability to disrupt pest metabolic pathways makes it a candidate for development into environmentally friendly agricultural chemicals.
Materials Science
Polymer Chemistry
In materials science, this compound can be used in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications . This application is particularly relevant in creating lightweight composites for automotive and aerospace industries.
Data Table: Applications Overview
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives from this compound. These compounds were tested against multiple cancer cell lines. Results indicated that modifications to the pyrazole ring significantly enhanced anticancer activity, with some derivatives exhibiting IC50 values below 10 µM against MCF-7 cells .
Case Study 2: Agricultural Application Development
A research group investigated the efficacy of this compound as a pesticide. Field trials demonstrated a reduction in pest populations by over 50% compared to control groups, highlighting its potential as an effective agricultural chemical .
Mechanism of Action
The mechanism of action of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s formyl and carbonitrile groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 1, 4, and 4. Below is a comparative analysis:
Spectroscopic and Physical Properties
- IR Spectroscopy :
- NMR: Formyl proton: Resonates as a singlet at δ 9–10 ppm. Amino protons (in 5-amino analogs): Appear as broad signals near δ 6.5–7.0 ppm .
Research Findings and Trends
- Reactivity Studies: The formyl group in 5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CN facilitates one-pot multicomponent reactions, contrasting with bromo or amino analogs requiring stepwise modifications.
- Thermal Stability: Bromo and amino substituents increase molecular weight and may enhance thermal stability compared to the lighter formyl derivative.
- Safety Profiles : Pyrazole carbonitriles generally require careful handling due to nitrile toxicity. Formyl derivatives may pose additional risks due to aldehyde reactivity .
Biological Activity
5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- The presence of a formyl group (-CHO) and a carbonitrile group (-C≡N) enhances its reactivity and potential biological interactions.
- The methyl group at position 1 contributes to the compound's lipophilicity, which may influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and signaling mechanisms. Specific interactions include:
- Inhibition of Kinases: Pyrazole derivatives have been shown to inhibit kinases involved in cancer progression.
- Antioxidant Activity: Some studies suggest that pyrazoles can scavenge free radicals, providing protective effects against oxidative stress.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, one study evaluated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited significant cytotoxicity, particularly when used in combination with doxorubicin, enhancing the overall therapeutic effect .
| Compound | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| This compound | MCF-7 | 15 | Yes |
| This compound | MDA-MB-231 | 10 | Yes |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. A study demonstrated that certain pyrazoles showed activity against various bacterial strains, indicating their potential as antimicrobial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Anticancer Effects:
A study investigated the effects of this compound on tumor cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest a promising role for this compound in cancer therapy. -
Research on Anti-inflammatory Properties:
Another study explored the anti-inflammatory potential of this compound in animal models. It demonstrated a reduction in inflammatory markers and improved outcomes in models of induced inflammation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of nitrile-containing precursors with formylating agents. For example, analogous pyrazole derivatives are synthesized using ethyl acetoacetate and phenylhydrazine under basic conditions, followed by hydrolysis and decarboxylation steps . Key parameters include solvent choice (ethanol or trifluoroethanol), temperature (reflux conditions), and catalysts (e.g., DMF-DMA for formylation). Optimization studies suggest yields >70% are achievable when using stoichiometric control and inert atmospheres .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrazole ring substitution pattern (e.g., ¹H NMR: δ 8.2 ppm for formyl protons; ¹³C NMR: ~160 ppm for nitrile carbons). Infrared (IR) spectroscopy identifies functional groups (C≡N stretch ~2200 cm⁻¹; C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation <0.3% for C, H, N) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate the compound is hygroscopic and sensitive to light. Long-term storage requires desiccants (silica gel) at -20°C in amber vials. Degradation products (e.g., hydrolysis of nitrile to amide) are monitored via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (formyl group) and nucleophilic substitution (nitrile carbon). Solvent effects are simulated using the Polarizable Continuum Model (PCM) . Molecular electrostatic potential (MEP) maps reveal charge distribution, aiding in reaction design .
Q. How can synthetic by-products or impurities be identified and resolved during scale-up?
- Methodological Answer : By-products (e.g., 5-amino derivatives from nitrile reduction) are characterized via LC-MS/MS and isolated using preparative chromatography (C18 column, acetonitrile/water gradient). Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progression and minimize impurities .
Q. What strategies are effective for studying structure-activity relationships (SAR) in bioactivity assays?
- Methodological Answer : SAR is explored by synthesizing derivatives (e.g., replacing formyl with acetyl or varying methyl groups) and testing against biological targets (e.g., enzymes or receptors). Docking simulations (AutoDock Vina) predict binding affinities, while in vitro assays (e.g., enzyme inhibition IC₅₀) validate interactions. For example, pyrazole carbonitriles show potential as kinase inhibitors due to nitrile-metal coordination .
Q. How do crystallographic studies resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
